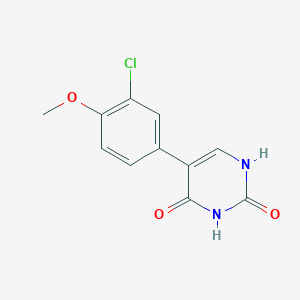
5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, or 5-DCPD, is an important member of the pyrimidine family of compounds. It is an organic compound with a wide range of applications in scientific research and laboratory experiments. 5-DCPD has been used in numerous studies due to its unique properties and its ability to be synthesized in a variety of ways.
Aplicaciones Científicas De Investigación
5-DCPD has been used in a variety of scientific research applications. It has been used in studies of DNA damage and repair, as well as studies of enzyme inhibition and protein-protein interactions. It has also been used in studies of cell cycle regulation and apoptosis. Additionally, 5-DCPD has been used in studies of the effects of environmental pollutants on aquatic organisms.
Mecanismo De Acción
The mechanism of action of 5-DCPD is not fully understood. However, it is believed to act as an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. In addition, 5-DCPD has been shown to interact with the DNA repair proteins p53 and p21, which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects
5-DCPD has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in a variety of cell types. Additionally, 5-DCPD has been shown to inhibit the growth of bacteria and fungi, and to inhibit the growth of algae and aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-DCPD in laboratory experiments has several advantages. It is relatively easy to synthesize, and it can be isolated from a mixture of other compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 5-DCPD in laboratory experiments. It is toxic and can cause DNA damage, and it can be difficult to obtain in large quantities.
Direcciones Futuras
The potential future directions for 5-DCPD are numerous. It could be used in further studies of DNA damage and repair, enzyme inhibition, and protein-protein interactions. Additionally, it could be used in studies of the effects of environmental pollutants on aquatic organisms, or in studies of cell cycle regulation and apoptosis. Finally, it could be used in the development of new drugs or therapies for the treatment of cancer or other diseases.
Métodos De Síntesis
5-DCPD can be synthesized through a variety of methods, including the reaction of 3,4-dichlorophenol with 2,4-dihydroxy-pyrimidine in an alkaline medium. This reaction produces a mixture of both 5-DCPD and 4-DCPD. The 5-DCPD can then be isolated from the mixture through a series of chromatographic and crystallization steps. Alternatively, 5-DCPD can be synthesized through the reaction of 3,4-dichlorophenol and 2,4-dihydroxy-pyrimidine-5-carboxylic acid in an acidic medium. The reaction of these two compounds produces 5-DCPD and 4-DCPD as the main products, with 4-DCPD as the major product and 5-DCPD as the minor product.
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-2-1-5(3-8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFJWTUJPADWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)





![(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385810.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385818.png)

![(2,4)-Dihydroxy-5-[3-(N-ethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385849.png)
![(2,4)-Dihydroxy-5-[3-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385851.png)